molecular formula C15H10O2 B14444200 1-Propene-1,3-dione, 2,3-diphenyl- CAS No. 75508-81-5

1-Propene-1,3-dione, 2,3-diphenyl-

Cat. No.: B14444200
CAS No.: 75508-81-5
M. Wt: 222.24 g/mol
InChI Key: WFBZLTZLPYWEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propene-1,3-dione, 2,3-diphenyl-, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, characterized by the presence of two phenyl groups attached to a propene backbone. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene-1,3-dione, 2,3-diphenyl- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .

Industrial Production Methods: In industrial settings, the production of 1-Propene-1,3-dione, 2,3-diphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Propene-1,3-dione, 2,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include radicals like CCl3O2• and N3•.

    Reduction: Electron transfer reactions often involve radical-anion chain mechanisms.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction can lead to the formation of alcohols or other reduced forms .

Comparison with Similar Compounds

Uniqueness: 1-Propene-1,3-dione, 2,3-diphenyl- is unique due to its diketone structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to act as an inhibitor of specific enzymes and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

75508-81-5

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H

InChI Key

WFBZLTZLPYWEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.